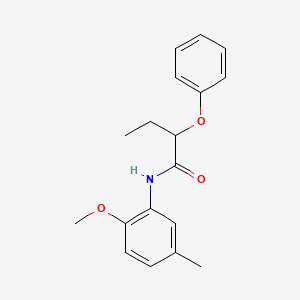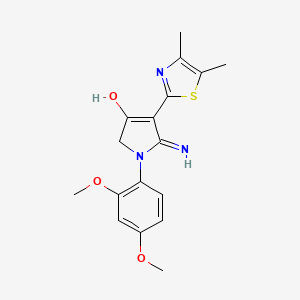![molecular formula C20H20N2O B6074419 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a complex structure that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been suggested that the compound may exert its effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments include its potential applications in various fields of scientific research, its complex structure, and its potential use as a catalyst in organic synthesis reactions. However, there are also limitations to its use. For example, the synthesis of the compound can be challenging and time-consuming. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a catalyst in organic synthesis reactions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been achieved through various methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole intermediate, which is then converted to the desired compound through cyclization. Other methods include the use of a sulfur ylide and a nitroalkene or the use of a nitrosoarene and an alkyne.
Wissenschaftliche Forschungsanwendungen
3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antiviral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
3-phenyl-5-(2-phenylethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-7-16(8-4-1)11-13-22-14-12-19-18(15-22)20(21-23-19)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBJYQZGGSUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B6074351.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6074356.png)
![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6074363.png)

![4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6074371.png)
![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B6074386.png)
![2-(methoxymethyl)-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074394.png)

![ethyl 3-(2-fluorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6074415.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)
